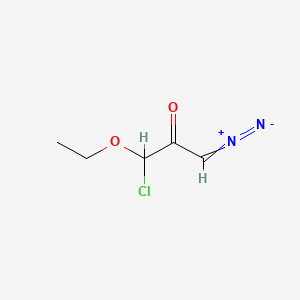
1-Chloro-3-diazo-1-ethoxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-diazo-1-ethoxypropan-2-one is a chemical compound with the molecular formula C5H7ClN2O2 It is known for its unique structure, which includes a diazo group, a chloro group, and an ethoxy group attached to a propanone backbone
Preparation Methods
The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .
Chemical Reactions Analysis
1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-Chloro-3-diazo-1-ethoxypropan-2-one can be compared with other diazo compounds, such as diazomethane and diazoacetate. Unlike diazomethane, which is a simple diazo compound, this compound has additional functional groups that enhance its reactivity and versatility. Similar compounds include:
Diazomethane: A simpler diazo compound used in various organic synthesis reactions.
Properties
CAS No. |
13984-37-7 |
|---|---|
Molecular Formula |
C5H7ClN2O2 |
Molecular Weight |
162.573 |
IUPAC Name |
(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate |
InChI |
InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3- |
InChI Key |
COSLXJANWSCVAG-ARJAWSKDSA-N |
SMILES |
CCOC(C(=C[N+]#N)[O-])Cl |
Synonyms |
2-Propanone, 1-chloro-3-diazo-1-ethoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


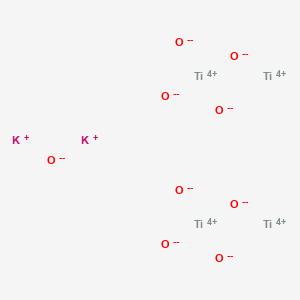
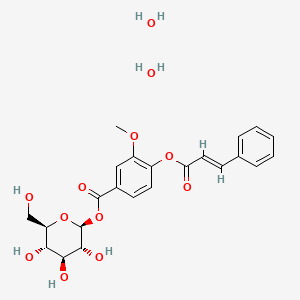
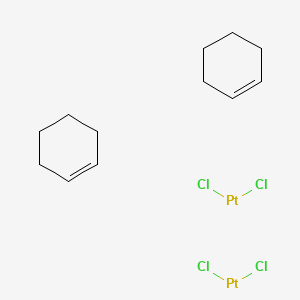
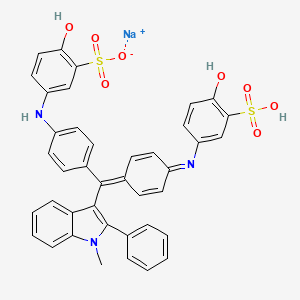
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
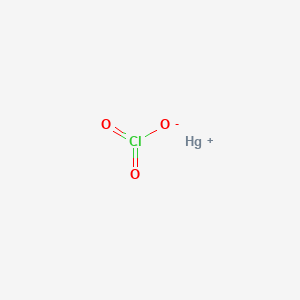
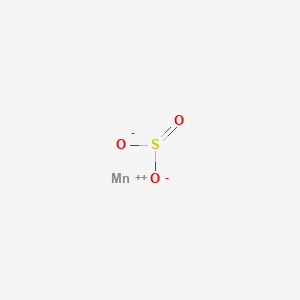
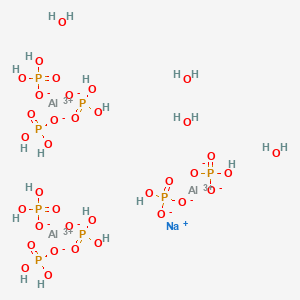
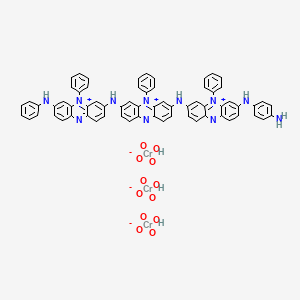
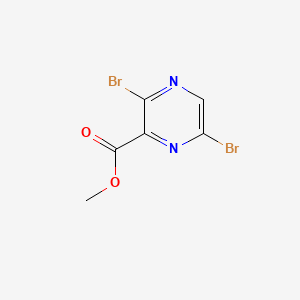
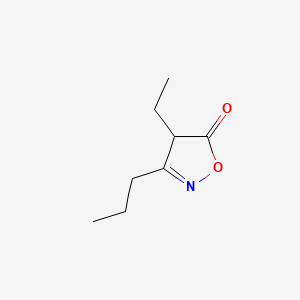
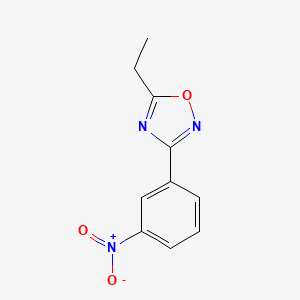
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
